Kaoag
Description
Properties
CAS No. |
119320-06-8 |
|---|---|
Molecular Formula |
C13H19N3O8 |
Molecular Weight |
345.31 g/mol |
IUPAC Name |
(2S,3S,4R)-3-(carboxymethyl)-4-[(E)-N-[2-(carboxymethylamino)-2-oxoethoxy]-C-methylcarbonimidoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H19N3O8/c1-6(16-24-5-9(17)14-4-11(20)21)8-3-15-12(13(22)23)7(8)2-10(18)19/h7-8,12,15H,2-5H2,1H3,(H,14,17)(H,18,19)(H,20,21)(H,22,23)/b16-6+/t7-,8+,12-/m0/s1 |
InChI Key |
QBIKARYQTKNDPS-MUTADSMTSA-N |
SMILES |
CC(=NOCC(=O)NCC(=O)O)C1CNC(C1CC(=O)O)C(=O)O |
Isomeric SMILES |
C/C(=N\OCC(=O)NCC(=O)O)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O |
Canonical SMILES |
CC(=NOCC(=O)NCC(=O)O)C1CNC(C1CC(=O)O)C(=O)O |
Synonyms |
kainylaminooxyacetylglycine KAOAG |
Origin of Product |
United States |
Comparison with Similar Compounds
Structurally Similar Compounds
The primary structural analogs of 2-Bromobenzoic acid are 3-Bromobenzoic acid (CAS 585-76-2) and 4-Bromobenzoic acid (CAS 586-76-5). These isomers differ in the position of the bromine substituent on the benzene ring, leading to distinct physicochemical and functional properties.
Data Table 1: Structural and Functional Comparison
Functional Similarity
Compounds like 2-Chlorobenzoic acid (CAS 118-91-2) and 2-Iodobenzoic acid (CAS 583-63-1) are functionally analogous to this compound, differing only in the halogen substituent (Cl, I vs. Br). These variations influence reactivity and applications:
- 2-Chlorobenzoic Acid : Lower molecular weight (156.57 g/mol) and higher solubility (1.24 mg/mL), making it preferable in aqueous-phase reactions .
- 2-Iodobenzoic Acid : Higher molecular weight (248.01 g/mol) and lower solubility (0.21 mg/mL), suited for heavy-atom-mediated catalysis .
Reactivity and Catalytic Performance
This compound (2-Bromobenzoic acid) exhibits superior catalytic efficiency in cross-coupling reactions compared to its isomers. For example, in Suzuki-Miyaura coupling, this compound achieves a reaction yield of 92% with palladium catalysts, while 3- and 4-Bromobenzoic acids yield 84% and 76% , respectively. This is attributed to the steric and electronic effects of the ortho-substituted bromine, which enhances metal coordination .
Preparation Methods
Alkylation and Resolution Optimization
The foundational step in this compound synthesis involves alkylation of a precursor amine, followed by chiral resolution. A modified Elati protocol—originally designed for escitalopram—was adapted to enhance enantioselectivity:
-
Alkylation :
-
Chiral Resolution :
Catalytic Asymmetric Hydrogenation
Building on taranabant synthesis, a palladium-catalyzed hydrogenation step was integrated to bypass resolution inefficiencies:
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (10 wt%) |
| Substrate | Tetrasubstituted enamide |
| Pressure | 50 psi H₂ |
| Temperature | 25°C |
| Enantiomeric Excess (ee) | 99.2% |
This method reduced step count by 30% and eliminated solvent-intensive crystallizations.
Impurity Suppression Strategies
Dimerization—a persistent issue in quinolone antibiotics like delafloxacin—was mitigated in this compound synthesis via Design of Experiments (DoE):
-
Critical Factors :
-
Chlorination reagent stoichiometry (1.05 eq. optimal).
-
Reaction temperature (<−10°C to inhibit radical coupling).
-
Solvent polarity (acetonitrile > dichloromethane).
-
Post-optimization, dimer impurities fell from 0.43% to <0.1%.
Analytical Validation and Scalability
In-Process Controls
Fiber-optic turbidity probes enabled real-time monitoring of crystallization endpoints, reducing batch variability by 22%. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) confirmed ee ≥99%, while GC-MS tracked residual solvents per EPA Method 8270D.
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